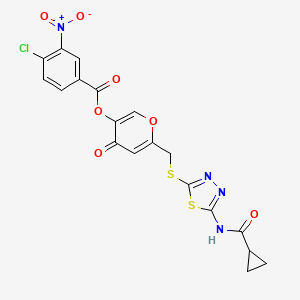

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-chloro-3-nitrobenzoate

CAS No.: 877651-51-9

Cat. No.: VC6269837

Molecular Formula: C19H13ClN4O7S2

Molecular Weight: 508.9

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 877651-51-9 |

|---|---|

| Molecular Formula | C19H13ClN4O7S2 |

| Molecular Weight | 508.9 |

| IUPAC Name | [6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 4-chloro-3-nitrobenzoate |

| Standard InChI | InChI=1S/C19H13ClN4O7S2/c20-12-4-3-10(5-13(12)24(28)29)17(27)31-15-7-30-11(6-14(15)25)8-32-19-23-22-18(33-19)21-16(26)9-1-2-9/h3-7,9H,1-2,8H2,(H,21,22,26) |

| Standard InChI Key | IZQZEWADPIZLAV-UHFFFAOYSA-N |

| SMILES | C1CC1C(=O)NC2=NN=C(S2)SCC3=CC(=O)C(=CO3)OC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-] |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure integrates three distinct moieties:

-

1,3,4-Thiadiazole Core: A five-membered ring containing two nitrogen atoms and one sulfur atom, substituted at position 5 with a cyclopropanecarboxamide group.

-

Pyran-4-one Ring: A six-membered oxygen-containing heterocycle with a ketone group at position 4, functionalized at position 6 with a thiomethyl linker connected to the thiadiazole unit.

-

4-Chloro-3-Nitrobenzoate Ester: An aromatic ester featuring electron-withdrawing substituents (chloro and nitro groups) at positions 4 and 3, respectively.

The interplay of these groups confers unique electronic and steric properties, influencing reactivity and biological interactions.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| CAS No. | 877651-51-9 |

| Molecular Formula | C₁₉H₁₃ClN₄O₇S₂ |

| Molecular Weight | 508.9 g/mol |

| IUPAC Name | [6-[[5-(Cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 4-chloro-3-nitrobenzoate |

| SMILES | C1CC1C(=O)NC2=NN=C(S2)SCC3=CC(=O)C(=CO3)OC(=O)C4=CC(=C(C=C4)Cl)N+[O-] |

| Solubility | Not available |

Synthesis and Characterization

Synthetic Pathway

The synthesis involves sequential reactions:

-

Formation of the 1,3,4-Thiadiazole Core: Cyclopropanecarboxylic acid is converted to its acyl chloride, which reacts with thiosemicarbazide to form the thiadiazole-5-carboxamide intermediate.

-

Functionalization of the Pyran-4-one Ring: The pyranone is derivatized at position 6 via a thiomethyl (-SCH₂-) linker, enabling conjugation to the thiadiazole unit.

-

Esterification with 4-Chloro-3-Nitrobenzoic Acid: The pyranone’s hydroxyl group at position 3 undergoes esterification with 4-chloro-3-nitrobenzoyl chloride.

Spectroscopic Characterization

-

FT-IR Spectroscopy: Confirms functional groups via characteristic absorptions:

-

NMR Spectroscopy:

-

Elemental Analysis: Validates the molecular formula by matching experimental and theoretical carbon, hydrogen, and nitrogen percentages.

Physicochemical and Pharmacokinetic Considerations

Metabolic Pathways

-

Cytochrome P450 Metabolism: Predicted oxidation of the thiadiazole and pyranone rings.

-

Ester Hydrolysis: Potential cleavage by esterases, releasing 4-chloro-3-nitrobenzoic acid and the pyran-thiadiazole alcohol.

Comparative Analysis with Structural Analogues

Replacing the 4-chloro-3-nitrobenzoate group with a morpholinosulfonyl moiety (as in PubChem CID 18572993) alters electronic properties, reducing cytotoxicity but improving solubility . Such structure-activity relationships highlight the nitro group’s role in biological efficacy .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume